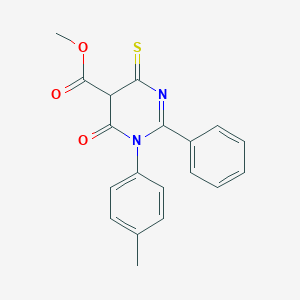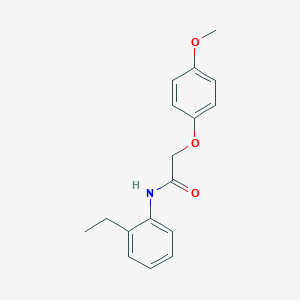
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as EPM, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which plays a key role in protecting neurons from oxidative stress and inflammation. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide. In neurology, further studies are needed to determine the optimal dosage and duration of treatment for neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide as a potential treatment for various types of cancer. In inflammation, further studies are needed to determine the long-term effects of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide on inflammatory responses. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective, anti-tumor, and anti-inflammatory effects. Further research is needed to fully elucidate its effects and to identify potential drug targets for its therapeutic applications.
Synthesis Methods
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenol with 4-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride, and then reaction with chloroacetyl chloride to form the final product.
Scientific Research Applications
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and inflammation. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its anti-tumor effects and may be a potential treatment for various types of cancer. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

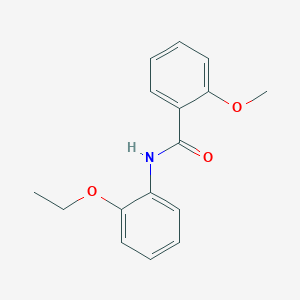

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
![S-ethyl 4-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]benzenesulfonothioate](/img/structure/B382080.png)
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
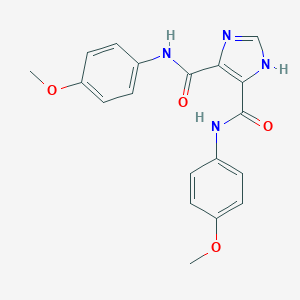
![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
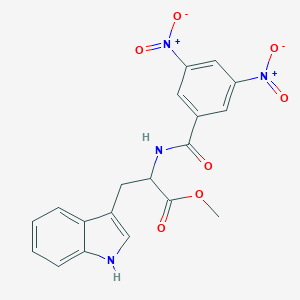
![5-bromo-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B382089.png)
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
